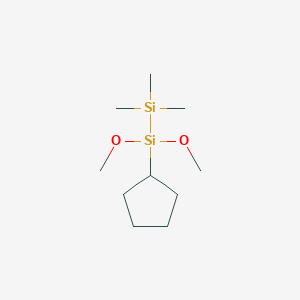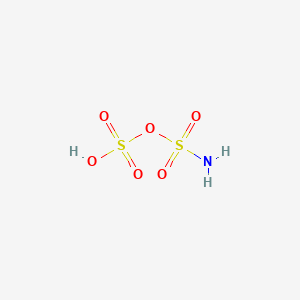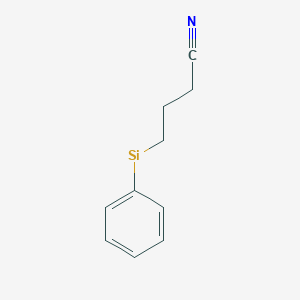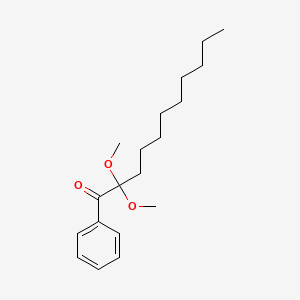![molecular formula C12H17NO3S3Si B12556648 2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole CAS No. 194205-38-4](/img/structure/B12556648.png)
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole is a compound that contains a benzothiazole ring and a trimethoxysilyl group connected via a disulfide linkage. This compound is of interest due to its unique chemical structure, which combines the properties of benzothiazole and organosilicon compounds. Benzothiazole derivatives are known for their wide range of biological activities, while organosilicon compounds are valued for their stability and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(trimethoxysilyl)ethyl disulfide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are typically employed.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Silanols or siloxanes.
Scientific Research Applications
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of benzothiazole derivatives.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to the stability and reactivity of the trimethoxysilyl group.
Mechanism of Action
The mechanism of action of 2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole involves its interaction with biological molecules through the benzothiazole ring and the disulfide linkage. The benzothiazole ring can interact with various enzymes and receptors, while the disulfide bond can undergo redox reactions, influencing cellular redox states. The trimethoxysilyl group can also participate in hydrolysis and condensation reactions, contributing to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethoxysilyl)ethyl methacrylate: Contains a trimethoxysilyl group but lacks the benzothiazole ring.
2-Mercaptobenzothiazole: Contains the benzothiazole ring but lacks the trimethoxysilyl group.
2-{[2-(Methacryloyloxy)ethyl]disulfanyl}-1,3-benzothiazole: Similar structure but with a methacryloyloxy group instead of a trimethoxysilyl group.
Uniqueness
2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole is unique due to the combination of the benzothiazole ring and the trimethoxysilyl group, which imparts both biological activity and chemical versatility. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
194205-38-4 |
|---|---|
Molecular Formula |
C12H17NO3S3Si |
Molecular Weight |
347.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yldisulfanyl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C12H17NO3S3Si/c1-14-20(15-2,16-3)9-8-17-19-12-13-10-6-4-5-7-11(10)18-12/h4-7H,8-9H2,1-3H3 |
InChI Key |
FJVOPRHHBYLISM-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCSSC1=NC2=CC=CC=C2S1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;tert-butyl-[3-[tert-butyl(dimethyl)silyl]prop-1-enyl]-dimethylsilane](/img/structure/B12556570.png)

![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)

![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)



![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)


